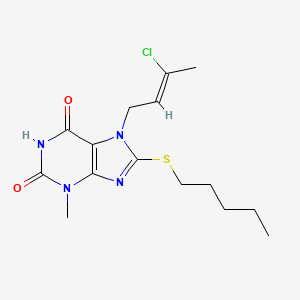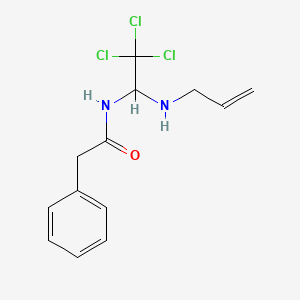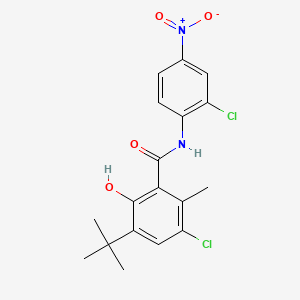
3-tert-Butyl-2',5-dichloro-4'-nitro-2,6-cresotanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: is a chemical compound with the following structure:
C22H23Cl2N3O4
This compound belongs to the class of anilides and is characterized by its tert-butyl and dichloro substituents. It has been synthesized with a good yield and selectivity from commercially available starting materials .
Méthodes De Préparation
The synthetic route for 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide involves several steps:
Vilsmeier Formylation: Starting from commercially available 4-bromo-1H-indole, the compound undergoes Vilsmeier formylation at the 3-position to yield an intermediate (compound 2).
Reduction: The aldehyde group of the intermediate is reduced using NaBH4 in methanol to obtain alcohol 4.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride to yield compound 5.
Formylation at 4-Position: A formyl group is introduced into the 4-position using n-BuLi as a base and DMF as an electrophile to afford compound 6.
Horner–Wadsworth–Emmons Olefination: The key step involves introducing the TBS-protected enyne side chain at the 4-position using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, the Horner–Wadsworth–Emmons olefination employs diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Major Products: The major products formed during these reactions include intermediates for the synthesis of natural prenyl indole derivatives .
Applications De Recherche Scientifique
3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: finds applications in:
Chemistry: As a versatile intermediate for the synthesis of other compounds.
Biology and Medicine: Its biological activities are yet to be fully explored, but indole derivatives have shown anticancer, anti-inflammatory, and analgesic properties .
Industry: It serves as a precursor for biologically active natural products like Indiacen A and Indiacen B .
Mécanisme D'action
The specific molecular targets and pathways through which this compound exerts its effects remain an area of ongoing research.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, it’s essential to highlight the uniqueness of 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide compared to related compounds . Unfortunately, specific similar compounds were not mentioned in the available literature.
Propriétés
Numéro CAS |
17109-36-3 |
|---|---|
Formule moléculaire |
C18H18Cl2N2O4 |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-9-12(19)8-11(18(2,3)4)16(23)15(9)17(24)21-14-6-5-10(22(25)26)7-13(14)20/h5-8,23H,1-4H3,(H,21,24) |
Clé InChI |
CQPIWGICCRJEBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


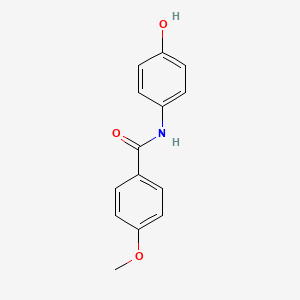
![3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994731.png)

![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)
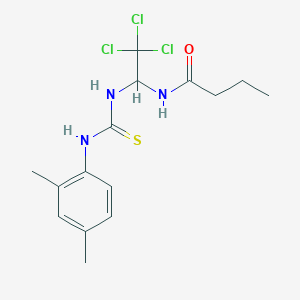
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B11994743.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline](/img/structure/B11994746.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11994752.png)
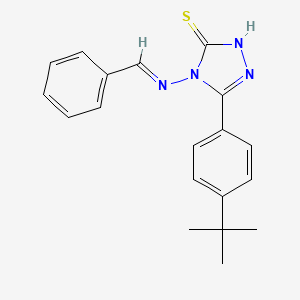
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![3-(4-Ethoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11994764.png)

